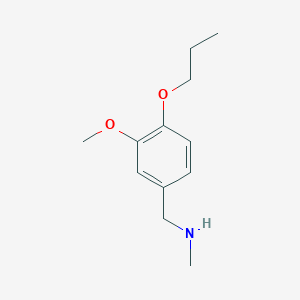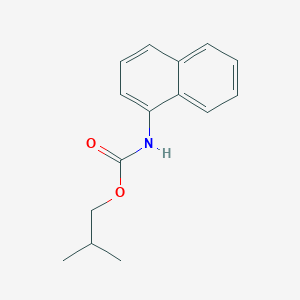amino}benzamide](/img/structure/B5242921.png)
4-{[(4-Chlorophenyl)sulfonyl](methyl)amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(4-Chlorophenyl)sulfonylamino}benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a benzamide structure, with a chlorophenyl group and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(4-Chlorophenyl)sulfonylamino}benzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methylamine, followed by the coupling of the resulting intermediate with benzamide. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-{(4-Chlorophenyl)sulfonylamino}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
Applications De Recherche Scientifique
4-{(4-Chlorophenyl)sulfonylamino}benzamide has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Cancer Research: The compound has shown potential in inhibiting the growth of various cancer cells, including prostate, breast, and lung cancer cells.
Anti-inflammatory Effects: It has been studied for its ability to inhibit the production of inflammatory mediators, making it a potential candidate for treating inflammatory diseases such as arthritis and asthma.
Cardiovascular Diseases: Research has indicated that the compound can reduce atherosclerosis by inhibiting leukotriene biosynthesis, which is a key factor in the development of cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 4-{(4-Chlorophenyl)sulfonylamino}benzamide involves the inhibition of leukotriene biosynthesis. The compound binds to 5-lipoxygenase-activating protein (FLAP), which is crucial for the translocation of arachidonic acid to 5-lipoxygenase, the enzyme responsible for leukotriene biosynthesis. By inhibiting this pathway, the compound reduces the production of leukotrienes, which are inflammatory mediators involved in various physiological and pathological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-{(4-Chlorophenyl)sulfonylamino}benzamide include:
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound has been studied for its antimicrobial and antibiofilm properties.
4-{[(4-Chlorophenyl)sulfonyl]benzoyl}-L-valine: Known for its potential antimicrobial activity.
Uniqueness
4-{(4-Chlorophenyl)sulfonylamino}benzamide is unique due to its specific mechanism of action involving the inhibition of leukotriene biosynthesis. This makes it a promising candidate for therapeutic applications in cancer, inflammation, and cardiovascular diseases, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-17(12-6-2-10(3-7-12)14(16)18)21(19,20)13-8-4-11(15)5-9-13/h2-9H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFROLCBPXVWRDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzenesulfonamide](/img/structure/B5242845.png)
![N-[5-(2,3-Dihydro-1H-indole-1-sulfonyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B5242847.png)



![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(3-pyridinylacetyl)-3-piperidinol](/img/structure/B5242887.png)


![3-chloro-4-{[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]oxy}-N-cyclopentylbenzamide](/img/structure/B5242913.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-thiophenesulfonamide](/img/structure/B5242919.png)
![ethyl [3-(4-methoxyphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5242930.png)
![N~2~-(4-bromophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5242937.png)
![1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B5242943.png)
